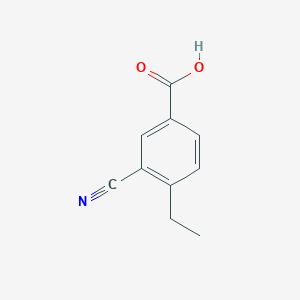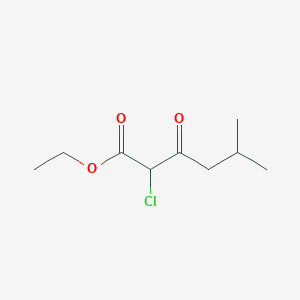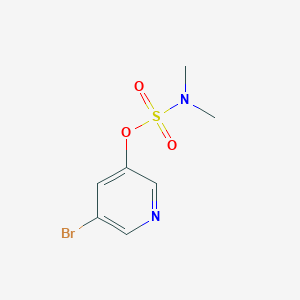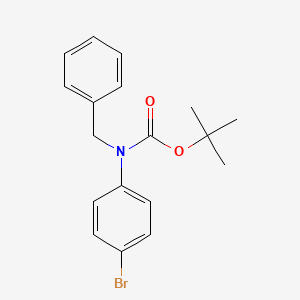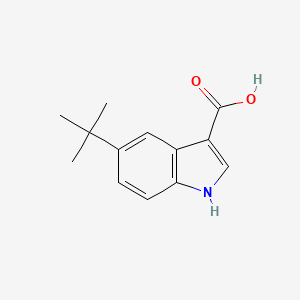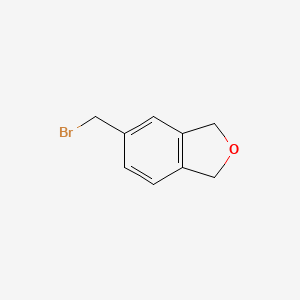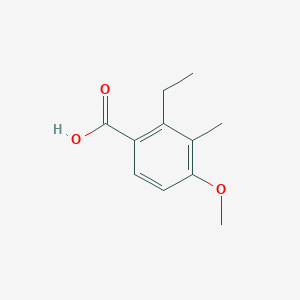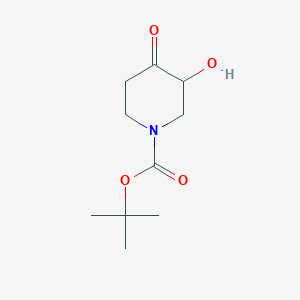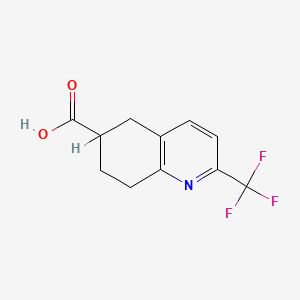![molecular formula C9H19NO2 B1442473 2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol CAS No. 1178195-37-3](/img/structure/B1442473.png)
2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol is1S/C9H19NO2/c1-9(2,11)7-10-8-3-5-12-6-4-8/h8,10-11H,3-7H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of 2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol is 173.25 g/mol. It is stored at room temperature and is in the form of an oil .Aplicaciones Científicas De Investigación
Cardioselectivity of Beta-Adrenoceptor Blocking Agents : A study by Rzeszotarski et al. (1979) synthesized a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and found significant cardioselectivity in certain compounds, suggesting potential applications in cardiovascular medicine (Rzeszotarski et al., 1979).
Src Kinase Inhibitory and Anticancer Activities : Sharma et al. (2010) investigated a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives for their inhibitory activity against Src kinase and their anticancer activity on human breast carcinoma cells. Their findings suggest these compounds could be relevant in the development of new anticancer therapies (Sharma et al., 2010).
Synthesis of Metal Complexes : Sancheti et al. (2012) synthesized a polydentate ligand containing a N2O2 donor moiety and studied its metal complexes, indicating potential applications in coordination chemistry and material science (Sancheti et al., 2012).
Corrosion Inhibition : Gao et al. (2007) synthesized some tertiary amines in the series of 1,3-di-amino-propan-2-ol and investigated their performance as corrosion inhibitors on carbon steel, highlighting potential applications in materials protection (Gao et al., 2007).
X-Ray Structures and Computational Studies : Nycz et al. (2011) characterized cathinones, which include 2-methylamino-1-(4-methylphenyl)propan-1-one, using X-ray diffraction and computational methods. This research contributes to the understanding of the structural properties of such compounds (Nycz et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-methyl-1-(oxan-4-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-9(2,11)7-10-8-3-5-12-6-4-8/h8,10-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCNNLWYWYAKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

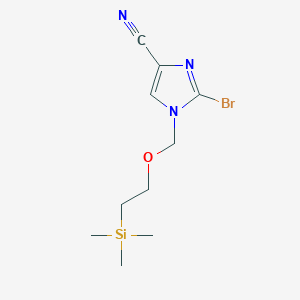
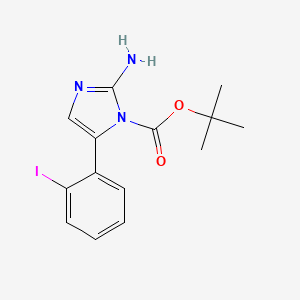
![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)
